N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide
Brand Name: Vulcanchem
CAS No.: 147227-62-1
VCID: VC4184493
InChI: InChI=1S/C15H14N4O/c1-18(11-20)15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16-17-19/h2-11,15H,1H3
SMILES: CN(C=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Molecular Formula: C15H14N4O
Molecular Weight: 266.304

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide

CAS No.: 147227-62-1

Cat. No.: VC4184493

Molecular Formula: C15H14N4O

Molecular Weight: 266.304

* For research use only. Not for human or veterinary use.

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide - 147227-62-1

Specification

CAS No. 147227-62-1
Molecular Formula C15H14N4O
Molecular Weight 266.304
IUPAC Name N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide
Standard InChI InChI=1S/C15H14N4O/c1-18(11-20)15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16-17-19/h2-11,15H,1H3
Standard InChI Key IJBYIPWQGKQZOU-UHFFFAOYSA-N
SMILES CN(C=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₅H₁₄N₄O and a molecular weight of 266.304 g/mol. Its IUPAC name, N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]-N-methylformamide, reflects a benzotriazole ring fused to a phenylmethyl group, with a formamide moiety methylated at the nitrogen (Figure 1) . The benzotriazole moiety (C₆H₄N₃) contributes to electrophilic reactivity, while the N-methylformamide group (-N(CH₃)CHO) enhances solubility and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number147227-62-1
Molecular FormulaC₁₅H₁₄N₄O
Molecular Weight266.304 g/mol
IUPAC NameN-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]-N-methylformamide

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves a multi-step process:

  • Benzotriazole Activation: Benzotriazole reacts with a benzyl halide (e.g., benzyl bromide) under basic conditions to form N-benzylbenzotriazole.

  • Formylation: Introduction of the formamide group via reaction with formylating agents (e.g., formic acid or acetic formic anhydride).

  • Methylation: The formamide nitrogen is methylated using methyl iodide or dimethyl sulfate.

Key challenges include optimizing yields (reported ~60–70% in laboratory settings) and minimizing byproducts like over-methylated derivatives.

Reactivity Profile

The benzotriazole moiety activates adjacent carbons for nucleophilic substitution, enabling reactions with amines, thiols, and alcohols. For example:

  • Nucleophilic Substitution: The C–N bond in benzotriazole undergoes cleavage with amines, yielding secondary amines .

  • Oxidation: The phenylmethyl group oxidizes to benzoic acid derivatives under strong oxidizing conditions (e.g., KMnO₄) .

  • Coordination Chemistry: Benzotriazole derivatives act as ligands for transition metals (e.g., Hg²⁺ in dinuclear complexes) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimicrobial Agents: Derivatives exhibit activity against Gram-positive bacteria.

  • Anticancer Scaffolds: Structural analogs inhibit kinase enzymes in tumor cells .

Materials Science

  • Corrosion Inhibitors: Benzotriazoles adsorb onto metal surfaces, preventing oxidation .

  • Supramolecular Assemblies: Trimerization reactions (observed in related compounds) form tubular structures with potential in nanotechnology .

Biological Activity and Mechanism

Antimicrobial Properties

In vitro studies suggest moderate activity against Staphylococcus aureus (MIC: 32 µg/mL). The mechanism involves disruption of cell membrane integrity via hydrophobic interactions with the phenylmethyl group.

Enzyme Inhibition

The benzotriazole core competitively inhibits bacterial dihydrofolate reductase (DHFR), a target for antibacterial drugs. Molecular docking studies reveal binding affinity (-8.2 kcal/mol) to the DHFR active site .

Comparison with Analogous Compounds

N-[Benzotriazol-1-yl(phenyl)methyl]formamide

Removing the N-methyl group (CAS: 130291-05-3) reduces lipophilicity (LogP: 1.8 vs. 2.3) and alters hydrogen-bonding capacity . This decreases antimicrobial potency (MIC: 64 µg/mL vs. 32 µg/mL).

Halogenated Derivatives

Bromine or chlorine substitution at the phenyl ring enhances antibacterial activity (MIC: 16 µg/mL) but increases toxicity .

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to improve yield and selectivity.

  • Biological Screening: Evaluate anticancer and antiviral potential using high-throughput assays .

  • Coordination Chemistry: Explore applications in catalysis (e.g., Hg²⁺ complexes for C–C coupling) .

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